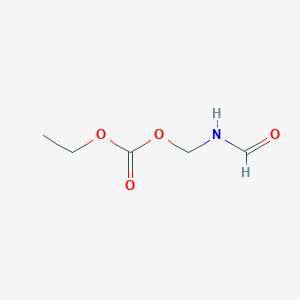
Carbonic acid ethyl ester formylaminomethyl ester
Descripción general
Descripción
“Carbonic acid ethyl ester formylaminomethyl ester” is an ester of carbonic acid . Its molecular formula is C4H8O3 and it has a molecular weight of 104.1045 . It is also known by other names such as Ethoxyacetic acid, methyl ester; C2H5OCOOCH3; ethyl methyl carbonate .
Synthesis Analysis
The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed in several papers . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The reaction of an alcohol with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) are two main routes to carbonate esters .Molecular Structure Analysis
The molecular structure of “Carbonic acid ethyl ester formylaminomethyl ester” is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 and the IUPAC Standard InChIKey is JBTWLSYIZRCDFO-UHFFFAOYSA-N .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives . They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación
Photocatalytic Synthesis of Ester Derivatives
Carbonic acid ethyl ester formylaminomethyl ester: can be synthesized using photocatalytic strategies. This process is significant in the field of synthetic organic chemistry, where esters serve as crucial building blocks in pharmaceuticals and fine chemicals . The photocatalytic synthesis involves reactions that are primarily driven by single electron transfer, energy transfer, or other radical procedures .
Catalytic Amidation Reactions
This compound can also play a role in catalytic amidation reactions, where esters are converted into amides. Amidation is a key transformation in the synthesis of biologically active compounds and polymers. The catalytic formation of amide bonds from esters is an area of intense research, focusing on atom economy and green chemistry principles .
Esterification Reactions
Esterification is one of the most important reactions in modern organic synthesisCarbonic acid ethyl ester formylaminomethyl ester can be involved in traditional esterification methods like Fisher esterification or more contemporary approaches involving interconversion of carboxylic acid derivatives .
Solvent Applications
Esters are commonly used as solvents due to their ability to dissolve a wide range of chemical substancesCarbonic acid ethyl ester formylaminomethyl ester could potentially be used to extract organic solutes from aqueous solutions or in the formulation of lacquers and coatings .
Flavor and Fragrance Industry
Due to their pleasant odors, esters are often used in the flavor and fragrance industry. They are responsible for the characteristic fragrances of fruits and flowers and are used in perfumes and as flavoring agents. The compound could be synthesized to mimic natural fragrances or create new scents .
Pharmaceutical Building Blocks
Esters, including Carbonic acid ethyl ester formylaminomethyl ester , are important precursors in the synthesis of various pharmaceuticals. They can be transformed into drugs with therapeutic properties, playing a vital role in the development of new medications .
Mecanismo De Acción
Mode of Action
The organic phase favors ester formation that can be hydrolyzed in the aqueous phase by the same enzyme .
Biochemical Pathways
They are useful in the synthesis of optically pure compounds, perfumes, and antioxidants .
Result of Action
They are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides .
Direcciones Futuras
The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . Therefore, novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .
Propiedades
IUPAC Name |
ethyl formamidomethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVLLCHASWZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
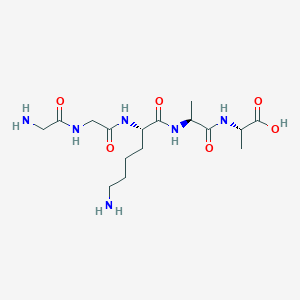


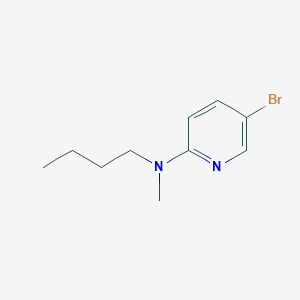
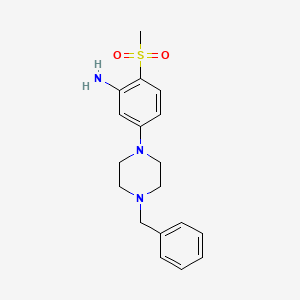



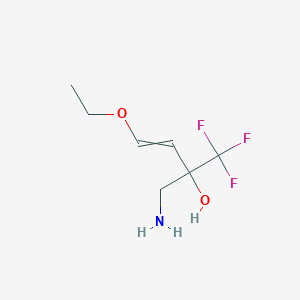
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)